molecular formula C15H16O6 B14529823 2H-1-Benzopyran-2-one, 5-hydroxy-3,4,7-trimethoxy-6-(2-propenyl)- CAS No. 62330-13-6

2H-1-Benzopyran-2-one, 5-hydroxy-3,4,7-trimethoxy-6-(2-propenyl)-

Cat. No.: B14529823
CAS No.: 62330-13-6
M. Wt: 292.28 g/mol
InChI Key: CJHLHBXPWRMQPE-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 5-hydroxy-3,4,7-trimethoxy-6-(2-propenyl)- is a complex organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran core with multiple methoxy and hydroxy groups, as well as a propenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 5-hydroxy-3,4,7-trimethoxy-6-(2-propenyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic precursors with propenyl derivatives under controlled conditions. The reaction often requires the use of catalysts such as acids or bases to facilitate the formation of the benzopyran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification processes such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 5-hydroxy-3,4,7-trimethoxy-6-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzopyran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

2H-1-Benzopyran-2-one, 5-hydroxy-3,4,7-trimethoxy-6-(2-propenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and microbial infections.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2H-1-Benzopyran-2-one, 5-hydroxy-3,4,7-trimethoxy-6-(2-propenyl)- exerts its effects involves interactions with various molecular targets and pathways. The compound’s hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the propenyl side chain may play a role in modulating the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-2-one, 5-hydroxy-3,4,7-trimethoxy-6-(2-propenyl)- is unique due to its combination of multiple functional groups and a propenyl side chain, which confer distinct chemical and biological properties not found in simpler benzopyran derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62330-13-6

Molecular Formula

C15H16O6

Molecular Weight

292.28 g/mol

IUPAC Name

5-hydroxy-3,4,7-trimethoxy-6-prop-2-enylchromen-2-one

InChI

InChI=1S/C15H16O6/c1-5-6-8-9(18-2)7-10-11(12(8)16)13(19-3)14(20-4)15(17)21-10/h5,7,16H,1,6H2,2-4H3

InChI Key

CJHLHBXPWRMQPE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=O)C(=C2OC)OC)O)CC=C

Origin of Product

United States

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